molecular formula C12H14N2O3S B6586172 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea CAS No. 1226454-13-2

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

Cat. No. B6586172
CAS RN: 1226454-13-2
M. Wt: 266.32 g/mol
InChI Key: GDOLNYURHQRTDL-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea, also known as 1-HMF-3-TU, is a synthetic compound with a wide range of applications in the field of biochemistry and physiology. It is a small molecule that contains both a hydroxyl group and a thiophene ring. It has been extensively studied for its potential use in the synthesis of novel drugs and as a potential therapeutic agent.

Scientific Research Applications

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has been used in a variety of scientific research applications. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for studying the structure and function of enzymes. It has also been used in the synthesis of novel drugs and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is not yet fully understood. However, it is believed to interact with proteins and enzymes by forming hydrogen bonds. These hydrogen bonds are thought to be responsible for the compound’s ability to alter the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to have antioxidant and anti-inflammatory effects. Furthermore, it has been shown to have anti-microbial effects, as well as to reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that the compound is toxic and must be handled with caution.

Future Directions

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea has a wide range of potential applications in the field of biochemistry and physiology. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic agents. Additionally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the synthesis of novel drugs and as a potential therapeutic agent. Additionally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the development of more efficient and cost-effective laboratory experiments. Finally, further research is needed to explore the potential uses of 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea in the development of new diagnostic tools.

Synthesis Methods

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea can be synthesized by a variety of methods. The most common method involves the reaction of 5-methylfuran-2-yl acetate with thiophenol and 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an iminium ion and the subsequent formation of a thiourea. The final product is then isolated by precipitation and purified by column chromatography.

properties

IUPAC Name

1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOLNYURHQRTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

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